dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, such as sodium ethoxide, to form the desired benzazepine derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydrobenzazepines
Scientific Research Applications
Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate is unique due to its specific structural features, such as the ethoxy group and the benzazepine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14186-67-5 |
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Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-14-13(16(19)21-3)11(15(18)20-2)9-10-7-5-6-8-12(10)17-14/h5-9,13H,4H2,1-3H3 |
InChI Key |
RKVVFBBDGJJQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C(C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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